

Chemical and physical properties of 2,5-Dimethylfuran-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,5-Dimethylfuran-3-thiol

Cat. No.: B1359916

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dimethylfuran-3-thiol

Abstract

2,5-Dimethylfuran-3-thiol, CAS 55764-23-3, is a potent sulfur-containing heterocyclic compound that has garnered significant interest, primarily within the flavor and fragrance industry. Its powerful meaty, savory, and sulfurous aroma profile makes it a key component in the formulation of various food flavorings.^{[1][2]} Beyond its organoleptic properties, its furan scaffold is a recurring motif in medicinal chemistry, making an understanding of its properties relevant to a broader scientific audience.^{[2][3]} This guide provides a comprehensive technical overview of the chemical and physical properties of **2,5-Dimethylfuran-3-thiol**, its synthesis and reactivity, detailed spectral analysis, and safety considerations. The objective is to furnish researchers and drug development professionals with the foundational knowledge required for its effective handling, analysis, and potential application.

Molecular Identity and Core Physical Properties

2,5-Dimethylfuran-3-thiol is classified as a heteroaromatic compound, specifically a substituted furan.^[4] The molecule consists of a five-membered furan ring with methyl groups at positions 2 and 5, and a thiol (sulfhydryl, -SH) group at position 3. This structure is fundamental to its distinct chemical reactivity and sensory characteristics.

Chemical Identifiers

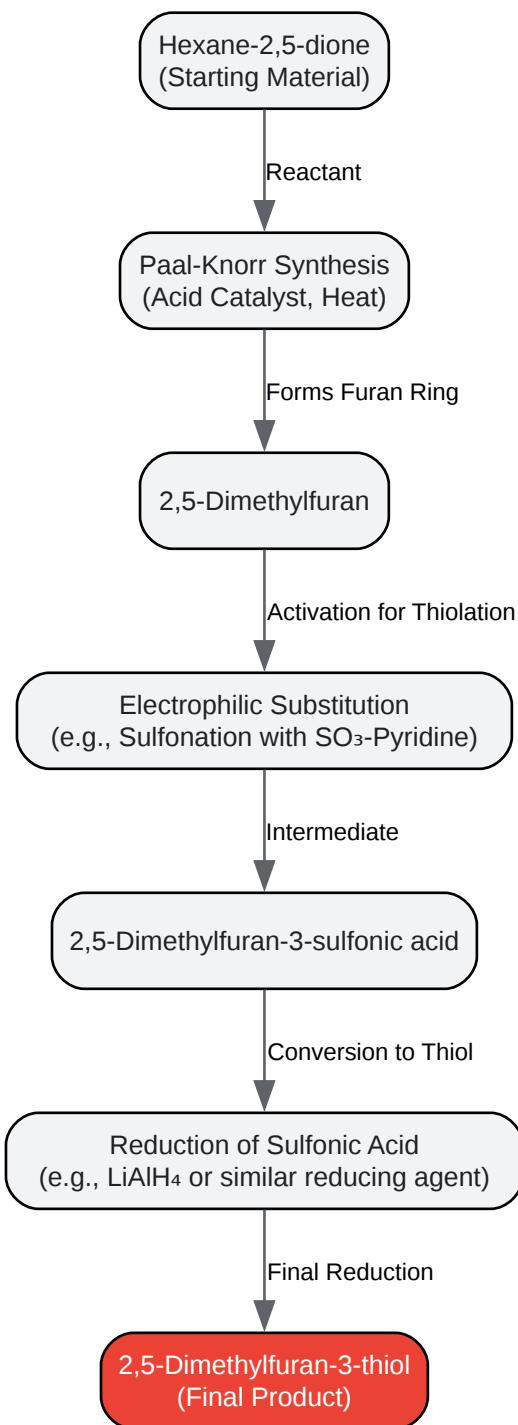
A consistent and accurate identification of the compound is critical for database searches and regulatory compliance.

Identifier	Value	Source
CAS Number	55764-23-3	[5] [6]
IUPAC Name	2,5-dimethylfuran-3-thiol	[4] [5]
Molecular Formula	C ₆ H ₈ OS	[6] [7]
Molecular Weight	128.19 g/mol	[3] [5]
InChI	InChI=1S/C6H8OS/c1-4-3-6(8)5(2)7-4/h3,8H,1-2H3	[5] [6]
InChIKey	DBBHCZMXKBCICL-UHFFFAOYSA-N	[4] [5]
SMILES	CC1=CC(=C(O1)C)S	[5]
FEMA Number	3451	[5]

Physical and Chemical Properties

The physical state and solubility are primary determinants of how the compound is stored, handled, and formulated. It typically presents as a clear amber to orange or light yellow liquid. [\[1\]](#)[\[7\]](#)[\[8\]](#)

Property	Value	Conditions	Source
Appearance	Clear amber to orange liquid	Ambient	[1]
Boiling Point	175-177 °C	@ 760 mmHg	[3] [8] [9]
Density	1.138 - 1.144 g/cm ³	@ 25.00 °C	[5]
Refractive Index	1.500 - 1.520	@ 20.00 °C	[5]
Flash Point	53.89 °C (129.00 °F)	Tag Closed Cup	[5] [9]
Solubility	Insoluble in water; Soluble in organic solvents and oils.	Ambient	[3]

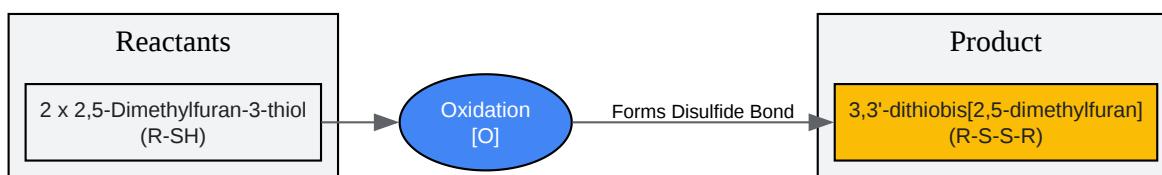

Synthesis, Reactivity, and Chemical Stability

Understanding the synthesis and inherent reactivity of **2,5-Dimethylfuran-3-thiol** is crucial for its application and for anticipating potential degradation pathways.

Conceptual Synthesis Pathway

While numerous proprietary methods exist for the industrial production of flavor compounds, a plausible laboratory-scale synthesis can be conceptualized based on established furan chemistry. A common approach involves the construction of the substituted furan ring, followed by the introduction of the thiol group.

The following workflow represents a logical, multi-step synthesis. Causality: The process begins with the Paal-Knorr furan synthesis, a robust and widely-used method for creating substituted furans from 1,4-dicarbonyl compounds. Subsequent steps focus on creating a reactive site for the introduction of the sulfur moiety.


[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2,5-Dimethylfuran-3-thiol**.

Chemical Reactivity and Stability

The chemistry of **2,5-Dimethylfuran-3-thiol** is dominated by the furan ring and the thiol group.

- Oxidation: Thiols are notoriously susceptible to oxidation. The primary degradation pathway involves the oxidation of two thiol molecules to form a disulfide, 3,3'-dithiobis[2,5-dimethylfuran].^[1] This process can occur simply upon exposure to air (autoxidation) and is accelerated by heat and light.^[4] This high reactivity is attributed to the ease of abstracting a hydrogen atom from the thiol group, forming a stabilized thiyl radical.^[1] Causality: This inherent instability necessitates storage under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place to preserve its integrity.

[Click to download full resolution via product page](#)

Caption: Primary oxidative degradation pathway of **2,5-Dimethylfuran-3-thiol**.

- Furan Ring Reactivity: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.^[10] However, it is less aromatic than thiophene or benzene and can undergo ring-opening reactions under strongly acidic conditions or with certain oxidizing agents.^{[7][11]} The electron-donating nature of the two methyl groups further activates the ring, while the thiol group's influence depends on the reaction conditions.

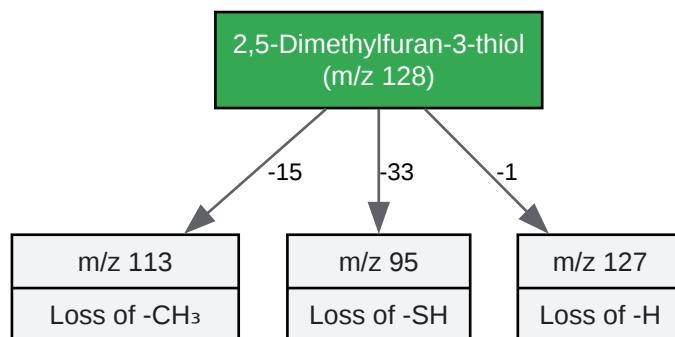
Analytical Characterization

Accurate identification and quantification rely on modern analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier method for analyzing this volatile compound.

Gas Chromatography (GC)

Due to its volatility and thermal stability, **2,5-Dimethylfuran-3-thiol** is well-suited for GC analysis.

- Protocol:


- Injector: Use a split/splitless inlet, typically at 250 °C. A split injection is suitable for concentrated samples to avoid column overloading.
- Column: A non-polar or mid-polar capillary column is effective. A common choice is a 5% Phenyl Polysiloxane column (e.g., DB-5ms), 30 m length, 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280 °C.
- Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
- Retention Index: The Kovats Retention Index on a standard non-polar column is approximately 951.^[3] This value is a critical parameter for tentative identification in complex mixtures.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used.
- Key Fragmentation Patterns: The fragmentation of furan-thiols is complex. Causality: The fragmentation process is initiated by the ionization of the molecule, typically by removing an electron from the sulfur atom or the furan ring's π -system. The resulting molecular ion (M^+) at m/z 128 then undergoes a series of bond cleavages and rearrangements. Key expected fragments include:
 - Loss of H: $[M-H]^+$ at m/z 127.
 - Loss of SH: $[M-SH]^+$ at m/z 95, corresponding to the 2,5-dimethylfuran cation.
 - Loss of CH_3 : $[M-CH_3]^+$ at m/z 113.

- Ring Cleavage: Various smaller fragments resulting from the breakdown of the furan ring.

[Click to download full resolution via product page](#)

Caption: Key fragmentation pathways in the EI-MS of **2,5-Dimethylfuran-3-thiol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. While a specific, fully assigned spectrum from a peer-reviewed publication is elusive, predicted spectra and data from related compounds (e.g., 2,5-dimethylfuran) allow for a confident estimation of the expected chemical shifts.[5][12]

- ^1H NMR:

- Methyl Protons (2-CH_3 , 5-CH_3): Two singlets expected around δ 2.2-2.4 ppm.
- Furan Ring Proton (4-H): One singlet expected around δ 5.8-6.0 ppm.
- Thiol Proton (-SH): A broad singlet, with a chemical shift that is highly dependent on concentration and solvent, typically in the range of δ 3.0-4.0 ppm.

- ^{13}C NMR:

- Methyl Carbons (2-CH_3 , 5-CH_3): Signals expected in the aliphatic region, $\sim\delta$ 13-15 ppm.
- Furan Ring Carbons: Four distinct signals expected in the aromatic/olefinic region. C2 and C5 (bearing methyl groups) would be downfield ($\sim\delta$ 145-150 ppm), C4 would be around $\sim\delta$ 105-110 ppm, and C3 (bearing the thiol group) would be shifted to $\sim\delta$ 115-120 ppm.

Applications and Relevance

Flavor and Fragrance Industry

The primary application of **2,5-Dimethylfuran-3-thiol** is as a potent flavoring agent.^[5] It imparts intense meaty, roasted, and savory notes, making it invaluable in creating flavors for soups, broths, baked goods, and meat products.^{[1][8]} Its aroma has been described as sulfurous, meaty, green onion, and brothy, with taste characteristics at 2 ppm including beefy, savory drippings, and roasted chicken skin.^[1]

Relevance in Drug Development and Life Sciences

While **2,5-Dimethylfuran-3-thiol** itself is not a therapeutic agent, its structural components are of significant interest to medicinal chemists and life scientists.

- The Furan Scaffold: The furan ring is a privileged scaffold in drug discovery, appearing in numerous pharmacologically active compounds with antibacterial, anti-inflammatory, and anticancer properties.^{[2][3]} Understanding the reactivity and metabolic fate of substituted furans is crucial, as the oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones, which can be implicated in cellular toxicity.^[13]
- Biomarker Potential: The parent compound, 2,5-dimethylfuran (without the thiol group), has been identified as a highly specific and sensitive biomarker for tobacco smoke exposure, detectable in both blood and breath.^{[14][15][16]} This highlights the relevance of furan derivatives in toxicology and clinical diagnostics. Professionals in drug development may encounter such compounds as metabolites of larger drug molecules or as environmental factors influencing patient metabolism.

Safety, Handling, and Toxicology

Proper handling procedures are mandatory due to the compound's toxicity and flammability.

Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

- Flammable Liquid: GHS classification H226 (Flammable liquid and vapor).[3][5]
- Acute Oral Toxicity: GHS classification H302 (Harmful if swallowed).[3][17]
- General Toxicity: It is considered toxic by inhalation, in contact with skin, and if swallowed.[5]

Handling and Storage Recommendations

- Ventilation: Always handle in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[5]
- Storage: Store in a cool, well-ventilated warehouse away from heat, sparks, and open flames.[8] The container should be tightly sealed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[1][4]
- Ignition Sources: Keep away from all sources of ignition. No smoking.[5]

Toxicological Data

- LD50 (Oral, Mouse): 360 mg/kg.[5]

Conclusion

2,5-Dimethylfuran-3-thiol is a molecule of dual identity. In applied science, it is a cornerstone of savory flavor creation, valued for its potent and complex organoleptic profile. For fundamental research and drug development, it serves as an excellent case study in the chemistry of substituted furans and thiols. Its inherent reactivity, particularly its oxidative instability, presents handling challenges but also offers insights into the degradation pathways relevant to both food stability and the metabolic fate of furan-containing xenobiotics. A thorough understanding of its physical properties, analytical signatures, and safety profile is essential for any scientist working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pages.uoregon.edu [pages.uoregon.edu]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Dimethyl-3-furanthiol | C6H8OS | CID 41569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Z+E)-2,5-dimethyl-3-tetrahydrofuran thiol, 26486-21-5 [thegoodscentscompany.com]
- 7. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 8. Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods | MDPI [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Dimethylfuran(625-86-5) 1H NMR [m.chemicalbook.com]
- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,5-Dimethylfuran as a Validated Biomarker of Smoking Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using the blood concentration of 2,5-dimethylfuran as a marker for smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2,5-dimethylfuran-3-thiol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Chemical and physical properties of 2,5-Dimethylfuran-3-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1359916#chemical-and-physical-properties-of-2-5-dimethylfuran-3-thiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com